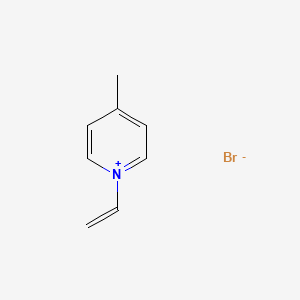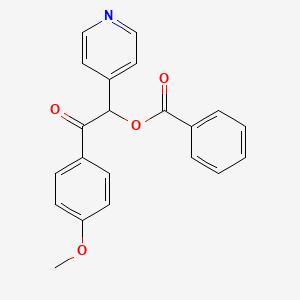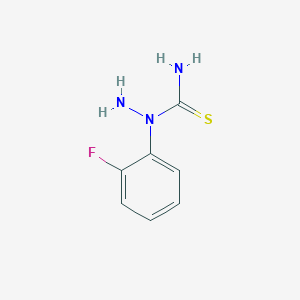![molecular formula C17H18N2O4 B14392293 2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide CAS No. 88523-61-9](/img/structure/B14392293.png)
2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with methoxy groups and a methylphenyl carbamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 4-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamoyl linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and quality control measures to ensure the final product meets the required specifications. The use of automated reactors and advanced analytical techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carbamoyl groups play a crucial role in binding to these targets, modulating their activity, and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,6-Dimethoxybenzamide: Lacks the methylphenyl carbamoyl group, resulting in different chemical and biological properties.
4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide:
Uniqueness
2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide is unique due to the presence of both methoxy and methylphenyl carbamoyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
88523-61-9 |
|---|---|
分子式 |
C17H18N2O4 |
分子量 |
314.34 g/mol |
IUPAC 名称 |
2,6-dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C17H18N2O4/c1-11-7-9-12(10-8-11)18-17(21)19-16(20)15-13(22-2)5-4-6-14(15)23-3/h4-10H,1-3H3,(H2,18,19,20,21) |
InChI 键 |
OZAFNANORFDDHQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)NC(=O)C2=C(C=CC=C2OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


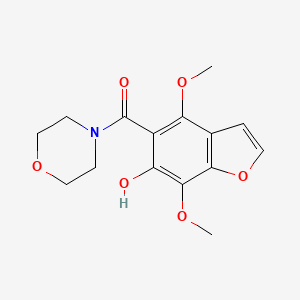
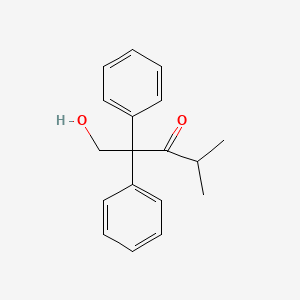
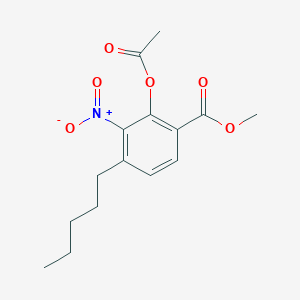
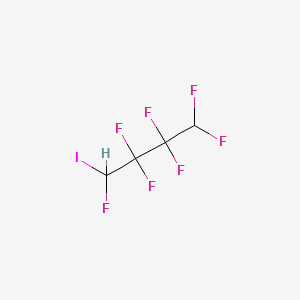
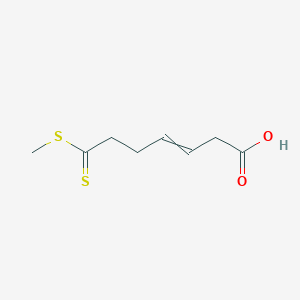
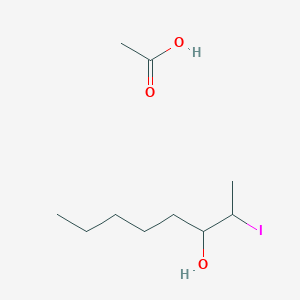
![1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane](/img/structure/B14392275.png)
![1-Ethenyl-10-methylspiro[4.5]decan-7-one](/img/structure/B14392277.png)
![3-{Phenyl[(prop-2-en-1-yl)oxy]methyl}pyridine](/img/structure/B14392279.png)
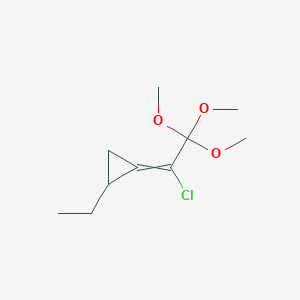
![1-Phenylbicyclo[6.2.1]undec-8-ene](/img/structure/B14392295.png)
